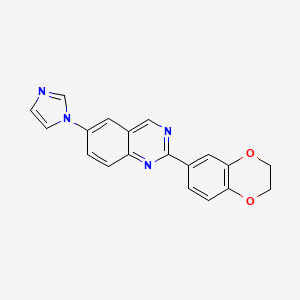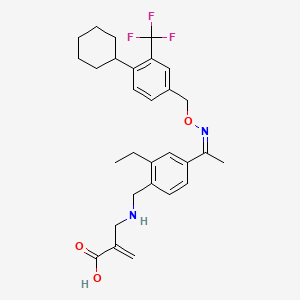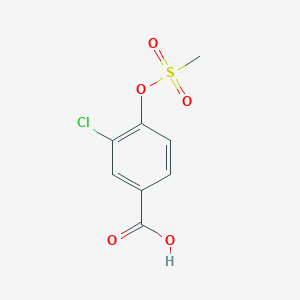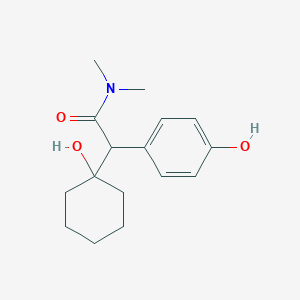
2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a synthetic organic compound that features both cyclohexyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamide typically involves the following steps:
Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene to form cyclohexane, followed by functionalization to introduce the hydroxy group.
Formation of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, followed by hydroxylation to introduce the hydroxy group.
Coupling of the cyclohexyl and phenyl groups: This step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents such as N,N-dimethylacetamide and a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, KMnO4, or Jones reagent can be used under mild conditions.
Reduction: Reagents such as LiAlH4 or NaBH4 can be used under controlled conditions.
Substitution: Reagents such as SOCl2 or PBr3 can be used for halogenation, while alkylation can be achieved using alkyl halides and a base.
Major Products
Oxidation: Formation of cyclohexanone and 4-hydroxybenzaldehyde.
Reduction: Formation of cyclohexanol and 4-hydroxyphenylmethanol.
Substitution: Formation of cyclohexyl halides and 4-hydroxyphenyl alkyl ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. This could include:
Binding to receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal transduction: The compound may influence signal transduction pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-dimethylacetamide: Similar structure but with a methoxy group instead of a hydroxy group.
2-(1-hydroxycyclohexyl)-2-(4-chlorophenyl)-N,N-dimethylacetamide: Similar structure but with a chloro group instead of a hydroxy group.
2-(1-hydroxycyclohexyl)-2-(4-nitrophenyl)-N,N-dimethylacetamide: Similar structure but with a nitro group instead of a hydroxy group.
Uniqueness
2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamide is unique due to the presence of both hydroxy groups, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and chemical reactivity.
Eigenschaften
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-17(2)15(19)14(12-6-8-13(18)9-7-12)16(20)10-4-3-5-11-16/h6-9,14,18,20H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBXCIWPAJUIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13867468.png)
![(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13867470.png)
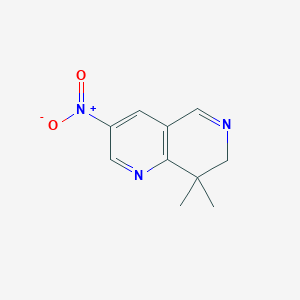
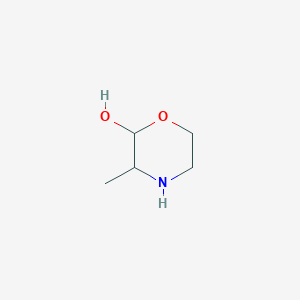
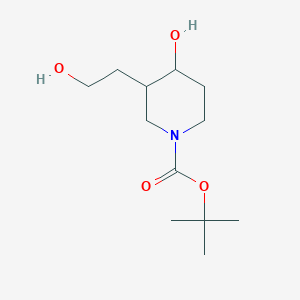
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)


![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)
![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)

